molecular formula C9H9BrO2Zn B12542933 Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- CAS No. 146534-75-0

Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-

Cat. No.: B12542933
CAS No.: 146534-75-0
M. Wt: 294.4 g/mol
InChI Key: LRPIJVIFSVWPFO-UHFFFAOYSA-L
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Description

Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- is an organozinc compound with the molecular formula C9H9BrO2Zn. This compound is characterized by the presence of a zinc atom bonded to a bromo-substituted phenyl ring with a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- typically involves the reaction of a bromo-substituted benzyl halide with a zinc reagent. One common method is the reaction of 4-(methoxycarbonyl)benzyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent .

Industrial Production Methods

In an industrial setting, the production of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- involves the coordination of the zinc atom with various substrates. The zinc center can act as a Lewis acid, facilitating the formation of new chemical bonds. In cross-coupling reactions, the zinc atom participates in the transmetalation step, transferring the organic group to a palladium catalyst, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

    Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-: Characterized by the presence of a bromo-substituted phenyl ring.

    Zinc, chloro[[4-(methoxycarbonyl)phenyl]methyl]-: Similar structure but with a chloro group instead of a bromo group.

    Zinc, iodo[[4-(methoxycarbonyl)phenyl]methyl]-: Similar structure but with an iodo group instead of a bromo group.

Uniqueness

Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]- is unique due to its specific reactivity and the presence of the bromo group, which can be selectively substituted in various chemical reactions. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

146534-75-0

Molecular Formula

C9H9BrO2Zn

Molecular Weight

294.4 g/mol

IUPAC Name

bromozinc(1+);methoxy-(4-methylidenecyclohexa-2,5-dien-1-ylidene)methanolate

InChI

InChI=1S/C9H10O2.BrH.Zn/c1-7-3-5-8(6-4-7)9(10)11-2;;/h3-6,10H,1H2,2H3;1H;/q;;+2/p-2

InChI Key

LRPIJVIFSVWPFO-UHFFFAOYSA-L

Canonical SMILES

COC(=C1C=CC(=C)C=C1)[O-].[Zn+]Br

Origin of Product

United States

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